

# Application Notes and Protocols for Assessing Visual Function in STG-001 Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: STG-001

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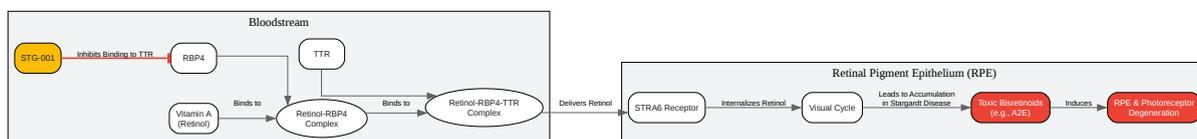
## Introduction

**STG-001** is an investigational therapeutic agent designed to modulate the visual cycle for the treatment of Stargardt disease. Stargardt disease is an inherited retinal disorder characterized by the progressive loss of central vision due to the accumulation of toxic vitamin A byproducts in the retinal pigment epithelium (RPE). **STG-001** acts as an indirect visual cycle modulator by reducing the plasma concentrations of retinol-binding protein 4 (RBP4), the primary transporter of vitamin A (retinol) to the eye.[1][2] This mechanism aims to decrease the uptake of retinol by the retina, thereby reducing the formation of cytotoxic retinoids and slowing the progression of retinal degeneration.[1][2][3]

Accurate and sensitive assessment of visual function is paramount in clinical and preclinical studies of **STG-001** to evaluate its safety and efficacy. This document provides detailed application notes and protocols for key techniques used to assess visual function in the context of Stargardt disease and therapies targeting the visual cycle. The methodologies described are based on established practices in retinal disease clinical trials and natural history studies, such as the Progression of Atrophy Secondary to Stargardt Disease (ProgStar) study, which has been instrumental in defining meaningful endpoints for clinical trials.[4][5][6]

## STG-001 Signaling Pathway and Mechanism of Action

**STG-001**'s therapeutic rationale is based on reducing the burden of toxic bisretinoids in the retina. The following diagram illustrates the targeted signaling pathway.



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**STG-001** mechanism of action in reducing retinal vitamin A uptake.

## Key Visual Function Assessment Techniques

A multi-modal approach to assessing visual function is crucial for a comprehensive evaluation of **STG-001**'s effects. The following techniques are recommended based on their relevance to Stargardt disease pathology and their established use in clinical trials.

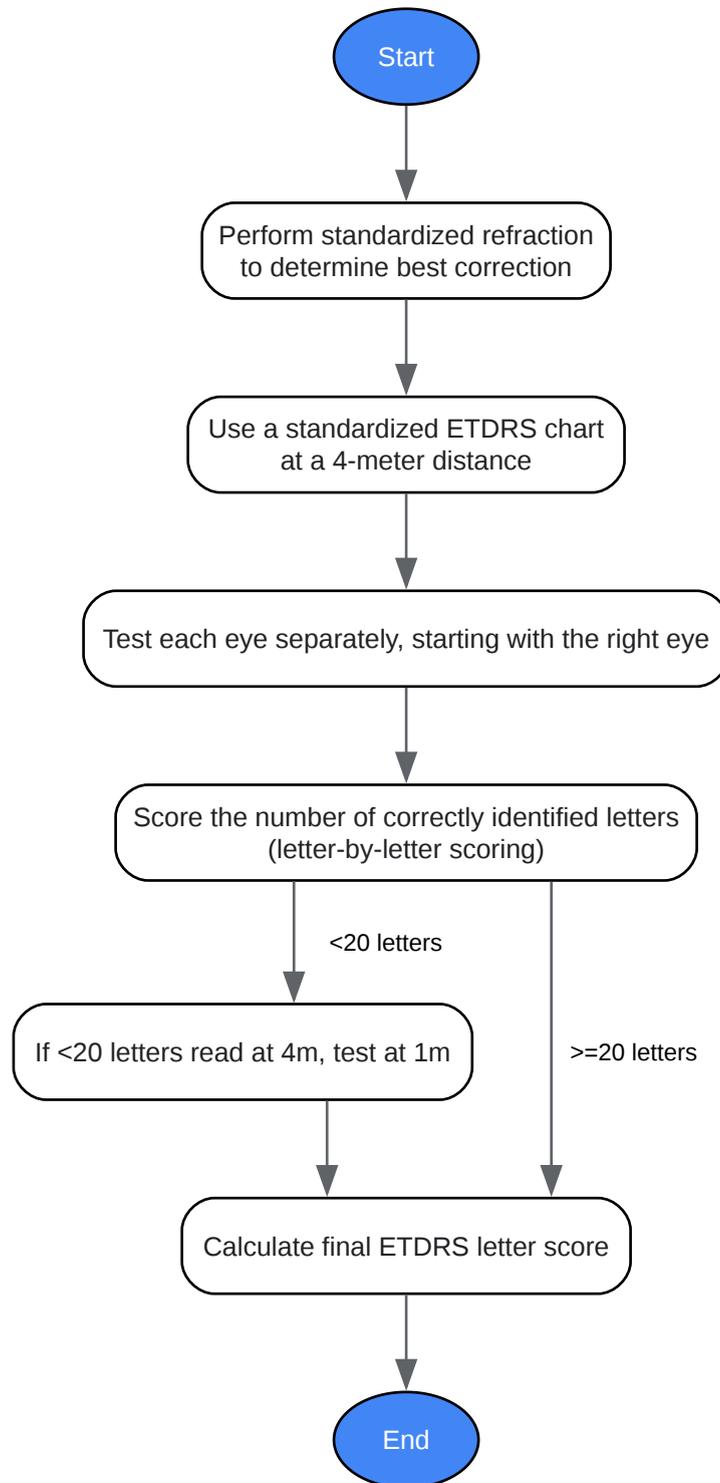
Assessment Technique	Primary Endpoint(s)	Purpose in STG-001 Studies
Best-Corrected Visual Acuity (BCVA)	Change in ETDRS letter score from baseline.	To measure changes in central, high-resolution vision.
Fundus Autofluorescence (FAF)	Change in the area of "definitely decreased autofluorescence" (DDAF) and "questionably decreased autofluorescence" (QDAF) from baseline.	To quantify the progression of RPE atrophy.
Spectral-Domain Optical Coherence Tomography (SD-OCT)	Change in the thickness and integrity of outer retinal layers (e.g., ellipsoid zone, outer nuclear layer) from baseline.	To assess structural changes in the photoreceptors and RPE.
Microperimetry	Change in mean retinal sensitivity (dB) and the number/area of scotomas from baseline.	To map the function of the macula and correlate it with structural changes.
Full-Field Electroretinography (ffERG)	Change in rod and cone response amplitudes and implicit times from baseline.	To evaluate the overall function of photoreceptors across the retina and classify disease severity.

## Experimental Protocols

### Best-Corrected Visual Acuity (BCVA)

Objective: To determine the sharpest vision a subject can achieve with corrective lenses.

Methodology:



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Workflow for Best-Corrected Visual Acuity (BCVA) testing.

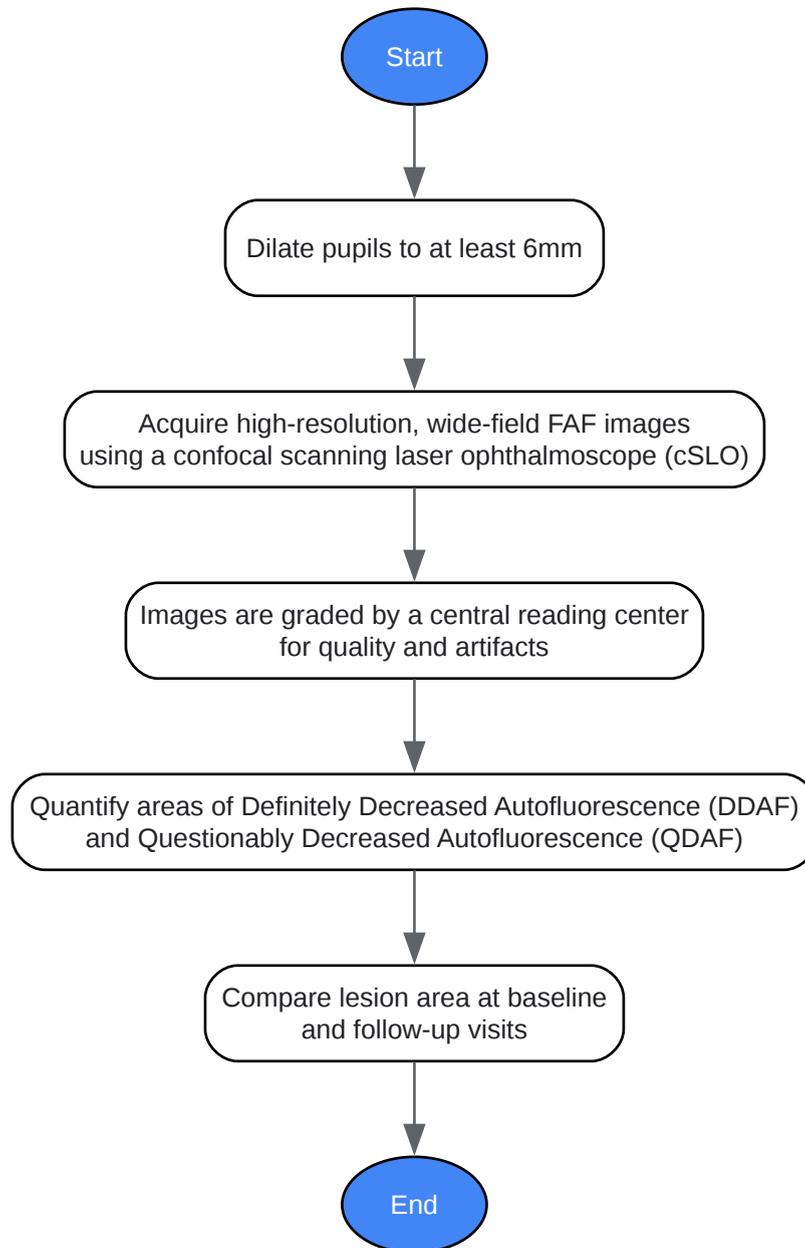
Protocol Details:

- **Refraction:** A standardized manifest refraction is performed by a certified examiner to determine the subject's best optical correction.
- **Chart and Environment:** The Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. The testing is conducted at a standardized distance of 4 meters in a room with controlled, uniform illumination.
- **Testing Procedure:** Each eye is tested individually, with the other eye occluded. The subject is instructed to read the letters on the chart, starting from the top.
- **Scoring:** A letter-by-letter scoring method is employed. If a subject is unable to read at least 20 letters at 4 meters, the test is repeated at 1 meter. The final score is calculated based on the number of letters read at both distances.

## **Fundus Autofluorescence (FAF)**

**Objective:** To visualize and quantify the distribution of lipofuscin in the RPE and to measure the area of RPE atrophy.

**Methodology:**



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Workflow for Fundus Autofluorescence (FAF) imaging and analysis.

Protocol Details:

- Pupil Dilation: The subject's pupils are dilated to a minimum of 6 mm to ensure adequate image quality.

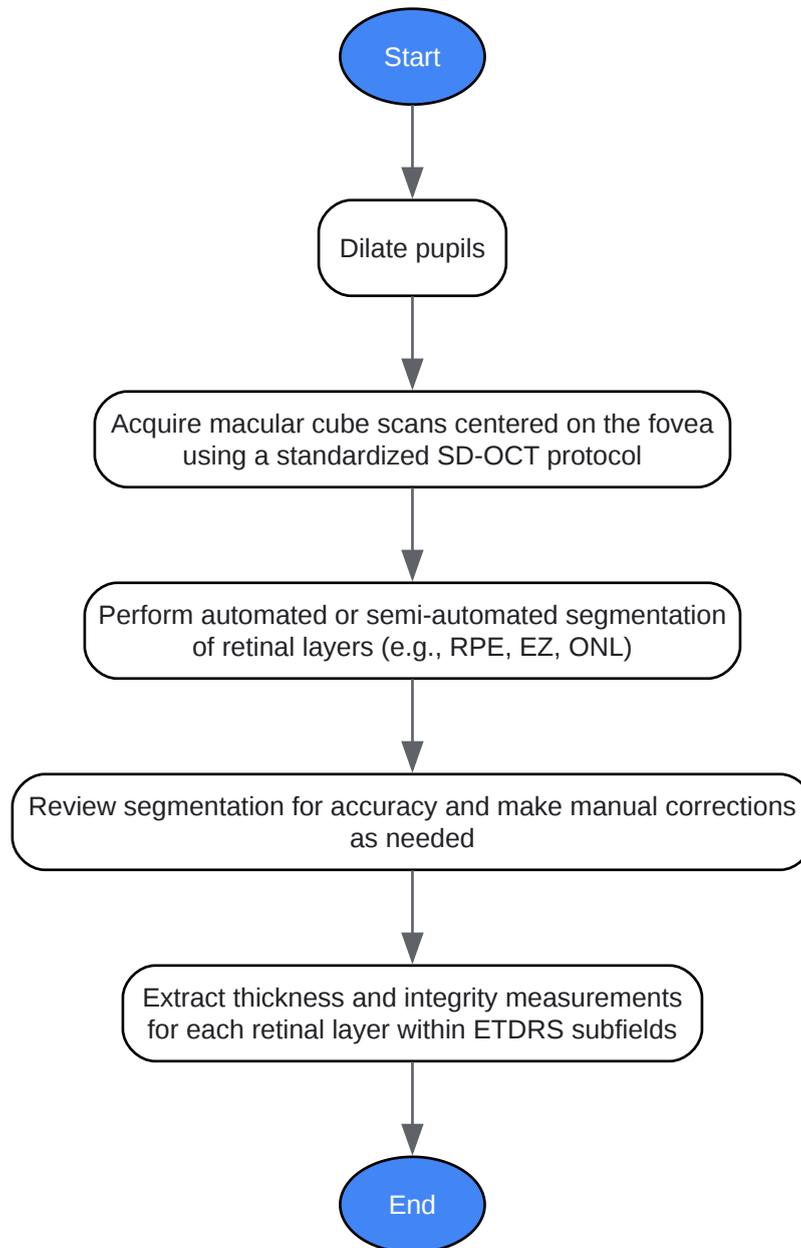
- **Image Acquisition:** FAF images are captured using a confocal scanning laser ophthalmoscope (cSLO) with a standardized excitation wavelength (e.g., 488 nm) and emission filter (e.g., >500 nm). Multiple images may be acquired and averaged to improve the signal-to-noise ratio.
- **Image Analysis:** Images are sent to a central reading center for standardized grading. Certified graders delineate and quantify the areas of definitely decreased autofluorescence (DDAF), which represent advanced RPE atrophy, and questionably decreased autofluorescence (QDAF), which may indicate earlier stages of RPE stress.<sup>[7][8]</sup>
- **Data Presentation:** The area of DDAF and QDAF is measured in square millimeters (mm<sup>2</sup>) at baseline and at subsequent follow-up visits to determine the rate of lesion progression.

FAF Parameter	Baseline (mm <sup>2</sup> )	Month 12 (mm <sup>2</sup> )	Change (mm <sup>2</sup> )
DDAF Area			
QDAF Area			

## Spectral-Domain Optical Coherence Tomography (SD-OCT)

**Objective:** To obtain high-resolution, cross-sectional images of the retina to quantify the thickness and integrity of different retinal layers.

**Methodology:**



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Workflow for Spectral-Domain Optical Coherence Tomography (SD-OCT).

Protocol Details:

- Image Acquisition: High-density macular cube scans are acquired using an SD-OCT device. The scan pattern should be centered on the fovea.

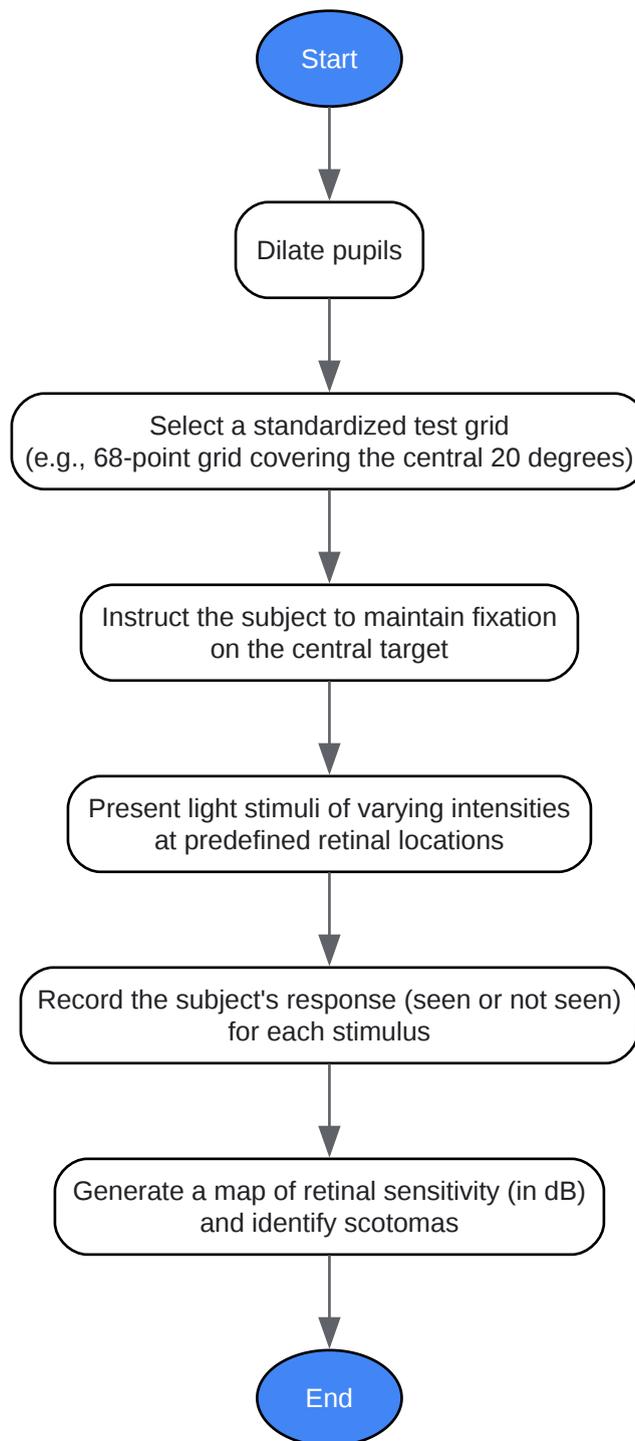
- **Retinal Layer Segmentation:** The acquired images are processed using software that automatically or semi-automatically segments the different retinal layers. Key layers of interest in Stargardt disease include the RPE, the ellipsoid zone (EZ), and the outer nuclear layer (ONL).<sup>[2][5][9]</sup>
- **Data Analysis:** The thickness and/or area of integrity of each segmented layer are quantified within the subfields of the ETDRS grid. The change in these parameters over time is a key outcome measure.

SD-OCT Parameter (Central Subfield)	Baseline (μm)	Month 12 (μm)	Change (μm)
Ellipsoid Zone (EZ) Integrity Area (mm <sup>2</sup> )			
Outer Nuclear Layer (ONL) Thickness			
Retinal Pigment Epithelium (RPE) Thickness			

## Microperimetry

**Objective:** To assess the light sensitivity of the macula at specific retinal locations.

**Methodology:**



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Workflow for Microperimetry testing.

Protocol Details:

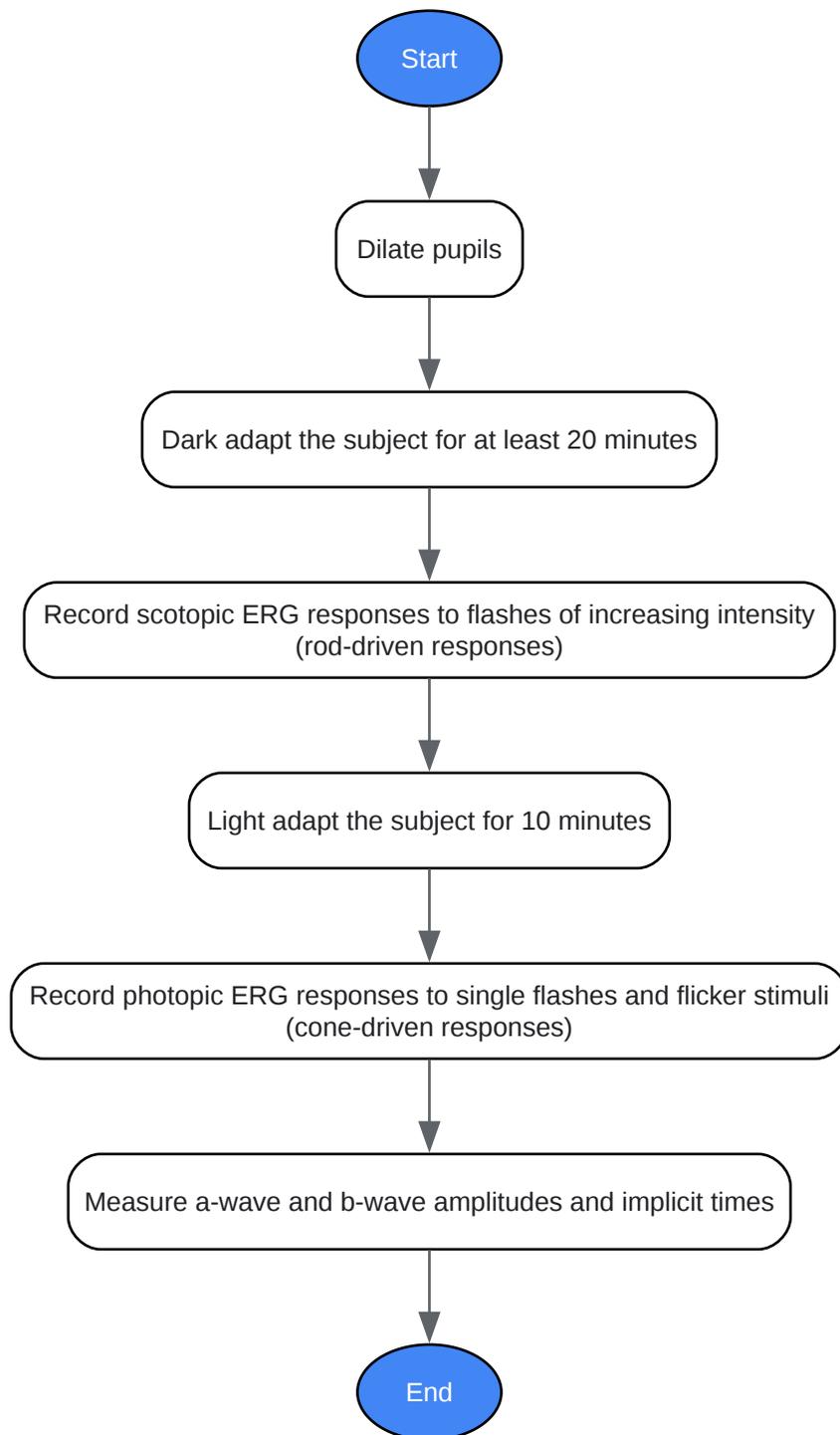
- **Test Setup:** A standardized grid pattern of test points is used, typically covering the central 20 degrees of the macula. The test is performed in a dark room after a period of dark adaptation.
- **Procedure:** The subject's head is positioned in the device, and they are instructed to press a button whenever they see a light stimulus. The device tracks eye movements to ensure accurate placement of the stimuli on the retina.
- **Data Analysis:** The primary outcomes are the mean retinal sensitivity (in decibels, dB) across all test points and the number and depth of scotomatous points (areas of reduced or no light sensitivity).<sup>[10][11][12]</sup>

Microperimetry Parameter	Baseline	Month 12	Change
Mean Retinal Sensitivity (dB)			
Number of Absolute Scotomas			
Number of Relative Scotomas			

## Full-Field Electroretinography (ffERG)

**Objective:** To measure the electrical response of the entire retina to flashes of light, providing an objective assessment of rod and cone function.

**Methodology:**



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Workflow for Full-Field Electretinography (ffERG).

Protocol Details:

- **Subject Preparation:** Pupils are dilated, and the subject is dark-adapted for a minimum of 20 minutes.
- **Scotopic ERG:** In a dark room, a series of light flashes of increasing intensity are presented to elicit rod-dominant responses.
- **Light Adaptation:** The subject is then exposed to a bright, steady background light for 10 minutes to suppress rod activity.
- **Photopic ERG:** Cone-dominant responses are recorded in response to single flashes and a flickering light stimulus.
- **Data Analysis:** The amplitudes (in microvolts,  $\mu\text{V}$ ) and implicit times (in milliseconds, ms) of the a-wave (photoreceptor response) and b-wave (bipolar cell response) are measured. These values are compared to normative data and baseline measurements.[\[12\]](#)[\[13\]](#)[\[14\]](#)

ffERG Parameter	Baseline	Month 12	Change
Scotopic (Rod) Response			
b-wave amplitude ( $\mu\text{V}$ )			
Photopic (Cone) Response			
b-wave amplitude ( $\mu\text{V}$ )			
30 Hz Flicker amplitude ( $\mu\text{V}$ )			

## Conclusion

The comprehensive assessment of visual function using a combination of structural and functional tests is essential for evaluating the therapeutic potential of **STG-001** in Stargardt disease. The protocols outlined in these application notes provide a standardized framework for acquiring and analyzing data in **STG-001** studies. Adherence to these methodologies will

ensure the collection of high-quality, reliable data, which is critical for determining the safety and efficacy of this novel therapeutic approach.

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- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Visual Function in STG-001 Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827697#techniques-for-assessing-visual-function-in-stg-001-studies]

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